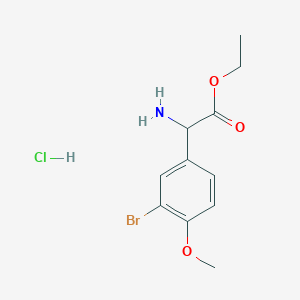

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride

Description

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride (CAS: see ) is an α-amino acid ester derivative with a substituted aromatic ring. The compound features a 3-bromo-4-methoxyphenyl group attached to a central amino acetate ester backbone, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₃BrClNO₃, with a molecular weight of approximately 322.6 g/mol (estimated from similar analogs in ). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of covalent inhibitors or chiral building blocks for drug candidates .

Properties

IUPAC Name |

ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7;/h4-6,10H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBPDRHRQOVLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to introduce the bromine atom at the meta position. This is followed by the formation of the ethyl ester through esterification. The amino group is then introduced via a nucleophilic substitution reaction, resulting in the formation of the desired compound. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄BrClN₁O₂

- Molecular Weight : Approximately 324.60 g/mol

- CAS Number : 1432677-66-1

The compound features a bromo-substituted aromatic ring and an ethyl acetate moiety, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride is utilized in the synthesis of novel drug candidates. Its derivatives have shown promise in preclinical trials for various therapeutic areas, particularly in cancer treatment and inflammatory diseases. The compound serves as a precursor in developing heterocycles that are core structures in many pharmaceuticals.

Biochemistry and Pharmacology

This compound has been investigated for its role in modulating biological pathways. It has been used in cell culture studies to assess its effects on cellular signaling pathways related to cancer and neurodegenerative diseases. Additionally, it has been shown to inhibit cAMP-specific phosphodiesterase (PDE4), which is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is involved in multi-step synthetic routes that include reactions like esterification and alkylation. These methods yield a variety of functionalized molecules, showcasing the compound's versatility.

Material Science

Research has explored the potential of this compound's derivatives in creating new materials with enhanced properties. Preliminary studies indicate that incorporating these derivatives into polymeric structures may improve thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, the compound serves as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its specific retention times allow for accurate quantification of related substances in complex mixtures.

Case Study 1: PDE4 Inhibition

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of PDE4, indicating potential therapeutic effects for inflammatory diseases. The structure-activity relationship was analyzed by introducing various substituents to the phenyl ring.

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were evaluated for their anticancer properties. Some showed promising activity against leukemia cells when tested both in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Summary Table of Applications

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Synthesis of novel drug candidates; development of heterocycles for pharmaceuticals |

| Biochemistry | Modulation of biological pathways; PDE4 inhibition for treating inflammatory diseases |

| Organic Synthesis | Building block for functionalized molecules through esterification and alkylation |

| Material Science | Development of materials with improved thermal stability and mechanical strength |

| Analytical Chemistry | Reference standard for HPLC and GC-MS; quantification of substances |

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group and the bromine atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

- Bromine vs.

- Methoxy Group : The 4-methoxy substituent enhances electron density on the aromatic ring, influencing resonance stabilization and reactivity .

- Heterocyclic Variants : Pyridine or pyrazole substitutions (e.g., ) introduce nitrogen atoms, altering hydrogen-bonding capacity and target selectivity.

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs. However, bromine’s hydrophobicity may reduce solubility relative to fluorine-containing derivatives (e.g., ~285.7 g/mol compound in ) .

- Stability : Bromine’s larger atomic radius may increase susceptibility to nucleophilic substitution compared to smaller halogens like fluorine. Methoxy groups are generally stable under acidic conditions .

Biological Activity

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14BrClN2O3 and a molecular weight of approximately 324.60 g/mol. The structure features a bromo-substituted aromatic ring along with an ethyl acetate moiety, which contributes to its chemical reactivity and biological interactions. This compound is often utilized as a buffering agent in cell cultures, particularly within a pH range of 6 to 8.5, essential for maintaining cellular functions during experimental procedures.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins, while the bromo and methoxy groups may engage in hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, influencing cellular signaling pathways related to inflammation and microbial growth.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including human pancreatic tumor cells (MIA PaCa-2) and cervical carcinoma (HeLa) cells. For instance, it was reported that compounds similar to this compound exhibited low micromolar concentrations as antiproliferative agents against these cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro tests have indicated effectiveness against several bacterial strains, suggesting its potential application in treating infections. The selectivity index (SI), calculated as the ratio of lethal concentration (LC50) to effective concentration (EC50), provides insight into its therapeutic window .

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of this compound on HeLa cells. The results indicated that the compound induced significant G2/M phase arrest in a concentration-dependent manner, with over 80% of cells arrested at higher concentrations .

- Antimicrobial Testing : In a comparative study, derivatives of L-tyrosine with similar structural features were tested against P. falciparum and L. panamensis. The results showed that compounds with bromo substitutions exhibited enhanced anti-leishmanial activity compared to their non-bromo counterparts .

Research Findings

| Study | Activity | Cell Line/Organism | IC50/EC50 Values |

|---|---|---|---|

| Study 1 | Antiproliferative | HeLa Cells | IC50 < 30 nM |

| Study 2 | Antimicrobial | P. falciparum | EC50 = X µM |

| Study 3 | Cytotoxic | MIA PaCa-2 | IC50 = Y µM |

Q & A

Q. How can researchers investigate synergistic effects when this compound is used with other pharmacophores?

- Methodological Answer : Isobolographic analysis or combination index (CI) methods quantify synergy in vitro. In vivo studies (e.g., murine models) with co-administered agents (e.g., immunosuppressants) can validate efficacy, leveraging pharmacokinetic data (C, AUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.